molecular formula C25H23N5O5 B11550577 N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11550577
M. Wt: 473.5 g/mol
InChI Key: VRIVBNOKZMBGCX-XVZKFWCKSA-N
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Description

N-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazinecarbonyl groups, and nitrophenyl moieties, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(DIMETHYLAMINO)BENZALDEHYDE and 3-HYDROXY-4-NITROBENZALDEHYDE in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

N-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. The presence of nitro and dimethylamino groups suggests potential interactions with cellular proteins and nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminobenzaldehyde: Shares the dimethylamino group and aromatic structure.

    4-Nitrobenzaldehyde: Contains the nitro group and aromatic ring.

    Hydrazinecarboxamide derivatives: Similar hydrazinecarbonyl functionality.

Uniqueness

N-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23N5O5/c1-29(2)20-11-8-17(9-12-20)14-21(27-24(32)19-6-4-3-5-7-19)25(33)28-26-16-18-10-13-22(30(34)35)23(31)15-18/h3-16,31H,1-2H3,(H,27,32)(H,28,33)/b21-14+,26-16+

InChI Key

VRIVBNOKZMBGCX-XVZKFWCKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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